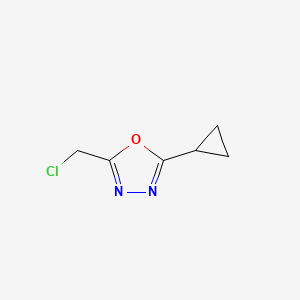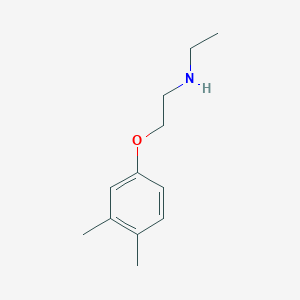
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Vue d'ensemble
Description
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₂₀Cl₂N₂O₂
- Molecular Weight : 307.22 g/mol
- Melting Point : 305-307°C
- Color : White to almost white
- Solubility : Soluble in water and slightly soluble in methanol when heated
- Stability : Hygroscopic
Synthesis Analysis
The synthesis of this compound involves obtaining it in good yield (47.24–92.91%). The structure of the new imides is confirmed through elemental and spectral analysis methods, including FT–IR, H NMR, and MS. The probable decay path of the molecules and the hypothetical structure of resulting pseudo-molecular ions are proposed based on ESI–MS results.
Molecular Structure Analysis
The molecular structure of 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride consists of a benzoic acid derivative with a piperazine ring attached. The dihydrochloride salt forms due to the presence of two chloride ions.
Chemical Reactions Analysis
This compound exhibits inhibitory activity against cyclooxygenase (COX). Some derivatives show greater inhibition of COX-2, while others inhibit COX-1 more strongly than the reference compound meloxicam. Additionally, all tested compounds demonstrate oxidative or nitrosan stress scavenging activity.
Physical And Chemical Properties Analysis
- Melting Point : 305-307°C
- Solubility : Soluble in water and slightly soluble in methanol (when heated)
- Color : White to almost white
- Stability : Hygroscopic
Safety And Hazards
- This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard.
- It may cause skin and eye irritation and respiratory irritation.
- Precautions include avoiding ingestion, wearing protective gear, and handling in a well-ventilated area.
Orientations Futures
Further research is needed to explore its potential applications, including its pharmacological effects, toxicity, and therapeutic uses. Investigating its interactions with biological targets and exploring its potential as a drug candidate would be valuable.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-15-5-7-16(8-6-15)13-4-2-3-11-9-14-10-12(11)13;;/h11-14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPZJDJQCXNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
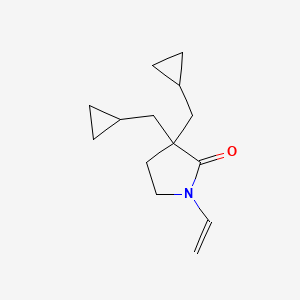
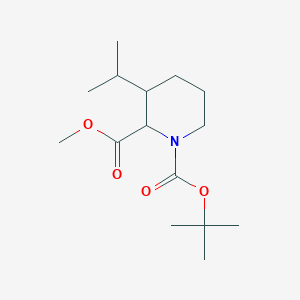
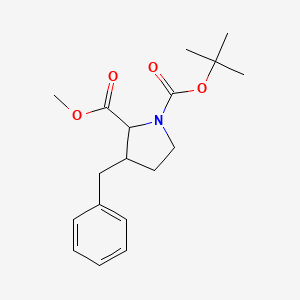


![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)


